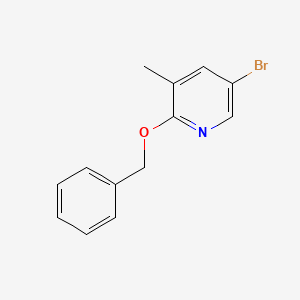
Tri-o-tolylphosphine tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-o-tolylphosphine tetrafluoroborate is a chemical compound with the molecular formula C21H21BF4P. It is a phosphine ligand commonly used in various chemical reactions and industrial applications. The compound is known for its stability and effectiveness in catalysis, making it a valuable reagent in both academic and industrial research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-o-tolylphosphine tetrafluoroborate can be synthesized through the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tri-o-tolylphosphine with an aqueous solution of tetrafluoroboric acid under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and distributed for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Tri-o-tolylphosphine tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: This compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are valuable intermediates in the synthesis of more complex molecules and materials .
Aplicaciones Científicas De Investigación
Tri-o-tolylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tri-o-tolylphosphine tetrafluoroborate involves its role as a ligand in catalytic processes. The compound coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic cycles. The pathways involved include oxidative addition, reductive elimination, and ligand exchange .
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with tert-butyl groups instead of o-tolyl groups.
Tri-p-tolylphosphine: Contains p-tolyl groups instead of o-tolyl groups.
Triphenylphosphine: A widely used phosphine ligand with phenyl groups.
Uniqueness
Tri-o-tolylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the o-tolyl groups. These properties make it particularly effective in certain catalytic reactions where other phosphine ligands may not perform as well. Its stability and ease of handling also contribute to its widespread use in research and industry .
Propiedades
IUPAC Name |
tris(2-methylphenyl)phosphane;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILWVIIRMROID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF4P- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747916 |
Source


|
| Record name | tris(2-methylphenyl)phosphane;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255640-57-3 |
Source


|
| Record name | tris(2-methylphenyl)phosphane;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255640-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)






